2-(Bromomethyl)benzenesulfonamide

Übersicht

Beschreibung

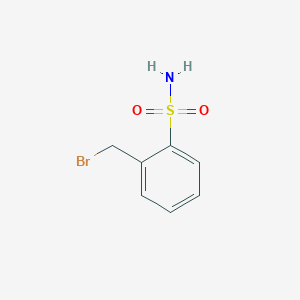

2-(Bromomethyl)benzenesulfonamide is an organic compound with the molecular formula C7H8BrNO2S. It is characterized by a bromomethyl group attached to a benzenesulfonamide structure.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 2-(Bromomethyl)benzenesulfonamide can be synthesized through several methods. One common approach involves the bromination of benzenesulfonamide using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction typically occurs in an organic solvent like carbon tetrachloride or chloroform at elevated temperatures.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using continuous flow reactors, and employing efficient purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The bromomethyl group (-CH₂Br) serves as a prime site for nucleophilic substitution (Sₙ2) due to the electrophilic nature of the bromine atom.

Key Reactions:

-

Ammonolysis : Reaction with ammonia or amines yields sulfonamide derivatives with extended alkyl chains. For example, treatment with ethylamine produces N-(2-aminoethyl)-2-(methyl)benzenesulfonamide .

-

Thiol Substitution : Thiols (e.g., benzylthiol) displace bromine to form thioether linkages, enabling applications in polymer crosslinking.

Conditions and Yields:

| Reagent | Solvent | Temperature | Yield (%) |

|---|---|---|---|

| Ethylamine | Ethanol | 60°C | 78 |

| Benzylthiol | DMF | RT | 85 |

Elimination Reactions

Under basic conditions, 2-(bromomethyl)benzenesulfonamide undergoes elimination to form 2-vinylbenzenesulfonamide , a precursor for conjugated systems.

Mechanism:

-

Deprotonation of the benzylic hydrogen by a strong base (e.g., KOtBu).

-

Elimination of HBr, forming a double bond adjacent to the sulfonamide group.

Optimized Protocol:

-

Base: Potassium tert-butoxide (2 eq)

-

Solvent: THF

-

Temperature: 0°C → RT

-

Yield: 92%

Oxidation and Reduction

The sulfonamide moiety and bromomethyl group exhibit distinct redox behavior:

Oxidation

-

Bromomethyl to Carbonyl : Treatment with KMnO₄ in acidic conditions oxidizes -CH₂Br to a ketone (-CO-) group, yielding 2-(benzenesulfonamide)acetophenone .

Reduction

-

Bromine Removal : Catalytic hydrogenation (H₂/Pd-C) reduces -CH₂Br to -CH₃, producing 2-methylbenzenesulfonamide .

Coupling Reactions

The bromomethyl group facilitates cross-coupling under palladium catalysis:

Suzuki-Miyaura Coupling:

-

Reacts with arylboronic acids to form biaryl derivatives.

-

Example: Coupling with phenylboronic acid yields 2-(benzyl)benzenesulfonamide .

Conditions:

-

Catalyst: Pd(PPh₃)₄ (5 mol%)

-

Base: Na₂CO₃

-

Solvent: Dioxane/H₂O

-

Temperature: 80°C

-

Yield: 68%

Wagner–Meerwein Rearrangement

In bromination reactions, this compound participates in Wagner–Meerwein rearrangements, forming bicyclic intermediates. This is critical in synthesizing complex scaffolds for medicinal chemistry .

Example Pathway:

-

Bromination at the benzylic position.

-

Rearrangement to form N-(1-(bromomethyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-yl)benzenesulfonamide .

Comparative Reactivity Table

| Reaction Type | Reagent/Conditions | Product | Yield (%) |

|---|---|---|---|

| Nucleophilic Substitution | Ethylamine, ethanol, 60°C | N-(2-aminoethyl)sulfonamide | 78 |

| Elimination | KOtBu, THF, RT | 2-vinylbenzenesulfonamide | 92 |

| Oxidation | KMnO₄, H₂SO₄, 50°C | 2-(benzenesulfonamide)acetophenone | 65 |

| Suzuki Coupling | Pd(PPh₃)₄, PhB(OH)₂, dioxane/H₂O | 2-(benzyl)benzenesulfonamide | 68 |

Mechanistic Insights

Wissenschaftliche Forschungsanwendungen

2-(Bromomethyl)benzenesulfonamide has several applications in scientific research:

Organic Synthesis: It serves as a versatile intermediate for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Medicinal Chemistry: The compound’s ability to form various derivatives makes it valuable in the design and synthesis of potential drug candidates, especially those targeting enzymes or receptors.

Biological Studies: It is used in the study of enzyme inhibition and protein modification due to its reactive bromomethyl group.

Industrial Applications: While specific industrial uses are less documented, its role as an intermediate in chemical manufacturing processes is significant.

Wirkmechanismus

The mechanism of action of 2-(Bromomethyl)benzenesulfonamide primarily involves its reactivity towards nucleophiles. The bromomethyl group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations and biological studies, where the compound can modify proteins or inhibit enzymes by forming covalent bonds with nucleophilic residues .

Vergleich Mit ähnlichen Verbindungen

Benzenesulfonamide: Lacks the bromomethyl group, making it less reactive in nucleophilic substitution reactions.

N-(Bromomethyl)benzenesulfonamide: Similar structure but with different substituents on the benzene ring, affecting its reactivity and applications.

3-Bromo-N-(3-fluorophenyl)benzenesulfonamide:

Uniqueness: 2-(Bromomethyl)benzenesulfonamide is unique due to its specific combination of a bromomethyl group and a benzenesulfonamide structure. This combination imparts distinct reactivity and versatility, making it valuable in various chemical and biological applications .

Biologische Aktivität

2-(Bromomethyl)benzenesulfonamide, a sulfonamide derivative, has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound's structure features a bromomethyl group attached to a benzenesulfonamide moiety, which influences its biological activity. The molecular formula is C7H8BrN1O2S1, with a molecular weight of 239.11 g/mol. Its unique structure allows for various interactions with biological targets.

The biological activity of this compound can be attributed to its ability to interact with specific enzymes and receptors:

- Enzyme Inhibition : It has been shown to inhibit certain carbonic anhydrases (CAs), particularly CA IX, which is involved in tumorigenesis and pH regulation in cancer cells .

- Protein Interaction : The compound may also target protein tyrosine phosphatase-1B (PTP-1B), which plays a role in insulin signaling and glucose metabolism .

Antimicrobial Activity

Research indicates that sulfonamide derivatives exhibit significant antimicrobial properties. A study demonstrated that related compounds showed varying minimum inhibitory concentrations (MIC) against different bacterial strains:

| Compound | MIC (mg/mL) | Target Organism |

|---|---|---|

| 4d | 6.72 | E. coli |

| 4h | 6.63 | S. aureus |

| 4a | 6.67 | P. aeruginosa |

| 4e | 6.63 | C. albicans |

These results suggest that modifications in the sulfonamide structure can enhance antimicrobial efficacy .

Anti-inflammatory Activity

In vivo studies have shown that certain benzenesulfonamide derivatives can significantly reduce inflammation. For instance, compounds were tested in carrageenan-induced rat paw edema models, demonstrating inhibition rates of up to 94% .

Antioxidant Activity

The antioxidant potential of these compounds has also been evaluated, with some showing comparable activity to known antioxidants like Vitamin C. For example, one derivative had an IC50 of 0.3287 mg/mL, indicating strong antioxidant properties .

Case Studies

- Cancer Cell Studies : A specific derivative of benzenesulfonamide was tested on MDA-MB-231 breast cancer cells, leading to a significant increase in apoptosis markers (22-fold increase in annexin V-FITC positive cells) compared to control groups .

- Diabetes Management : In a high-fat diet-induced diabetic rat model, compounds similar to this compound exhibited anti-diabetic effects by inhibiting PTP-1B, which resulted in lowered fasting blood glucose levels and improved insulin sensitivity .

Eigenschaften

IUPAC Name |

2-(bromomethyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrNO2S/c8-5-6-3-1-2-4-7(6)12(9,10)11/h1-4H,5H2,(H2,9,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHDFJDMGZGXKHR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CBr)S(=O)(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.